3-Chloroquinoxaline-2-carboxamide
Overview
Description
3-Chloroquinoxaline-2-carboxamide is a chemical compound with the molecular formula C9H6ClN3O and a molecular weight of 207.62 . It is used for research purposes.
Synthesis Analysis
A series of 3-chloroquinoxaline-2-carboxamides were designed and prepared by the condensation of 3-chloro-2-quinoxaloylchloride with appropriate Mannich bases of the p-aminophenol in the microwave environment .Molecular Structure Analysis
The molecular structure of 3-Chloroquinoxaline-2-carboxamide is represented by the formula C9H6ClN3O .Scientific Research Applications
Laquinimod: A Case Study in Neurological Disease Management
Laquinimod, also known as ABR-215062, is a novel oral carboxamide derivative explored for its therapeutic potential in multiple sclerosis (MS), including both relapsing-remitting (RR) and chronic progressive forms, as well as other neurodegenerative diseases. It demonstrates immunomodulatory effects on T-cells, monocytes, and dendritic cells, alongside neuroprotective effects, particularly on astrocytes. Despite moderate efficacy in Phase III trials for reducing relapse rates, Laquinimod showed significant effects on brain atrophy and disease progression without major safety concerns, underscoring its potential for neuroprotection and treatment of MS and possibly Huntington’s disease (Thöne & Linker, 2016).
Expanding the Therapeutic Scope: From Neurodegeneration to Oncology
The development of quinoline-3-carboxamide derivatives, including Laquinimod, showcases the structural and functional versatility of this compound class. Beyond autoimmune and neurodegenerative diseases, these derivatives are being evaluated for their efficacy in treating cancer. For instance, Tasquinimod, another quinoline-3-carboxamide derivative, has been explored for its antiangiogenic and antitumorigenic properties in advanced prostate cancer, indicating the potential of this chemical class in oncology (Williamson, Hartley, & Heer, 2013).
Safety And Hazards
properties
IUPAC Name |
3-chloroquinoxaline-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUXDVSMMOZYFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinoxaline-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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